molecular formula C18H21BN2O3 B13429751 N-2-Pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-2-Pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13429751
M. Wt: 324.2 g/mol
InChI Key: LKLRQEMMBDWQJT-UHFFFAOYSA-N
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Description

N-2-Pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that combines a pyridine ring, a benzamide group, and a boronate ester. This unique structure gives it a variety of applications in chemical and biological research. The compound is known for its stability, reactivity, and potential use in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester is formed by reacting a boronic acid with a diol under acidic conditions.

    Coupling Reaction: The boronate ester is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-2-Pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-2-Pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-2-Pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can bind to specific enzymes and proteins, inhibiting their activity.

    Pathways Involved: It may interfere with metabolic pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

N-2-Pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its unique combination of a pyridine ring, benzamide group, and boronate ester. This structure provides it with distinct reactivity and stability, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C18H21BN2O3

Molecular Weight

324.2 g/mol

IUPAC Name

N-pyridin-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-9-7-8-13(12-14)16(22)21-15-10-5-6-11-20-15/h5-12H,1-4H3,(H,20,21,22)

InChI Key

LKLRQEMMBDWQJT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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